4-Nitrophenyl 2-(3-methoxyphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

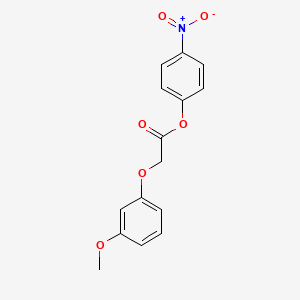

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate is an organic compound with the molecular formula C15H13NO6 It is a derivative of phenyl acetate, where the phenyl group is substituted with a nitro group at the 4-position and a 3-methoxyphenoxy group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-(3-methoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-methoxyphenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-(3-methoxyphenoxy)acetic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

Hydrolysis: 4-nitrophenol and 2-(3-methoxyphenoxy)acetic acid.

Reduction: 4-aminophenyl 2-(3-methoxyphenoxy)acetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzymatic Studies

One notable application of 4-nitrophenyl 2-(3-methoxyphenoxy)acetate is in the investigation of enzymatic activities. Specifically, studies have shown that human serum albumin (HSA) exhibits pseudo-enzymatic hydrolysis of this compound. The hydrolysis process can be monitored spectrophotometrically, allowing researchers to determine the concentration of 4-nitrophenol released during the reaction. This property is particularly useful for studying the esterase-like activity of HSA and understanding its interactions with various substrates .

Case Study: Pseudo-enzymatic Hydrolysis

- Objective : To assess the hydrolytic activity of HSA on 4-nitrophenyl acetate derivatives.

- Methodology : The substrate was dissolved in a buffer solution and incubated with varying concentrations of HSA. The release of 4-nitrophenol was measured at specific wavelengths.

- Findings : The study revealed that the hydrolysis rate is influenced by pH and substrate concentration, providing insights into the catalytic mechanisms of HSA .

Acylation Processes

This compound has also been utilized as an acylating agent in peptide and protein modifications. Research indicates that phenyl esters, including this compound, can selectively acylate N-terminal residues in peptides, which is crucial for peptide synthesis and modification.

Case Study: Selective N-terminal Acylation

- Objective : To evaluate the selectivity and reactivity of 4-nitrophenyl esters in acylation reactions.

- Methodology : Various phenyl esters were tested for their ability to acylate peptides under controlled conditions.

- Findings : The study demonstrated that while other acylating agents lacked selectivity, this compound provided good selectivity and reactivity, making it a valuable tool for peptide synthesis .

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its derivatives have shown promise in biological assays, indicating possible anticancer and antioxidant properties.

Case Study: Anticancer Activity

- Objective : To investigate the biological activity of compounds derived from this compound.

- Methodology : Synthesized derivatives were tested against various cancer cell lines to assess their cytotoxic effects.

- Findings : Some derivatives exhibited significant inhibition of cancer cell proliferation, suggesting that modifications to the nitrophenyl moiety could enhance biological activity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Nitrophenyl 2-(3-methoxyphenoxy)acetate depends on the specific application. In enzyme assays, the compound acts as a substrate for esterases and lipases, which catalyze the hydrolysis of the ester bond. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl acetate: Similar structure but lacks the 3-methoxyphenoxy group.

2-(3-Methoxyphenoxy)acetic acid: Similar structure but lacks the 4-nitrophenyl group.

4-Aminophenyl 2-(3-methoxyphenoxy)acetate: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate is unique due to the presence of both the nitro group and the 3-methoxyphenoxy group, which impart specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in organic synthesis, biological studies, and materials science.

Actividad Biológica

4-Nitrophenyl 2-(3-methoxyphenoxy)acetate is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C16H15N1O5

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The presence of the nitro group is known to enhance the reactivity of aromatic compounds, potentially leading to increased biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nitrophenyl compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1.56 µg/mL |

| Pseudomonas aeruginosa | 3.13 µg/mL |

| Staphylococcus aureus | 6.25 µg/mL |

| Bacillus subtilis | 6.25 µg/mL |

These results indicate that the compound possesses broad-spectrum antibacterial activity, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that nitrophenyl derivatives may also exhibit anticancer effects. A study evaluating similar compounds found that they could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The IC50 values for these compounds ranged from 32.9 µM to over 300 µM, indicating varying degrees of potency against different cancer types .

Case Studies

- Antimicrobial Study : A recent investigation into the antibacterial activity of nitrophenyl derivatives highlighted that introducing electron-withdrawing groups (like nitro groups) on the aromatic ring significantly enhanced antimicrobial potency . The study also used molecular docking simulations to elucidate binding interactions with bacterial enzymes, providing insights into the mechanism of action.

- Anticancer Research : Another study focused on the anticancer potential of related compounds showed that certain derivatives could effectively inhibit cancer cell growth, suggesting a promising avenue for further research into their therapeutic applications .

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-(3-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-13-3-2-4-14(9-13)21-10-15(17)22-12-7-5-11(6-8-12)16(18)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISTWCJLDGNEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.